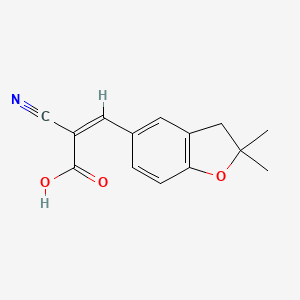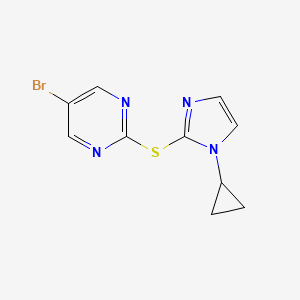
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure.
作用机制
The mechanism of action of 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and proteins that are involved in the progression of diseases. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the progression of cancer.
Biochemical and Physiological Effects:
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can lead to the regression of tumors. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can protect neurons from damage.
实验室实验的优点和局限性
One of the major advantages of using 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various animal models, which makes it a safe compound to use in lab experiments. Additionally, this compound has good solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its low stability. This compound is prone to degradation under certain conditions, which can affect the results of lab experiments.
未来方向
There are several future directions for the research on 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole. One of the major directions is the development of new drugs based on this compound. Researchers are exploring the potential of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the study of the mechanism of action of this compound. Researchers are trying to understand how this compound works at the molecular level, which can lead to the development of more effective drugs. Additionally, researchers are exploring the potential of this compound as a biomarker for disease diagnosis and prognosis.
合成方法
The synthesis of 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction between 2-pyridylhydrazine and propanethiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate compound that undergoes cyclization to form the final product. Other methods include the reaction between 2-pyridylhydrazine and 2-bromo-1-propanethiol or the reaction between 2-pyridylhydrazine and 2-chloro-1-propanethiol.
科学研究应用
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use as an anti-inflammatory agent, antioxidant, and antimicrobial agent.
属性
IUPAC Name |
5-propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(2)15-10-12-9(13-14-10)8-5-3-4-6-11-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVLEMUOHKNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NO1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)

![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)
